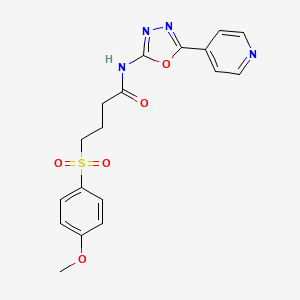

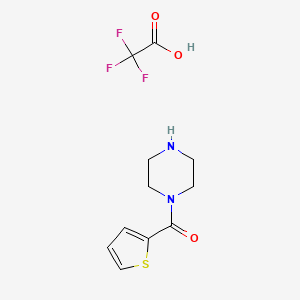

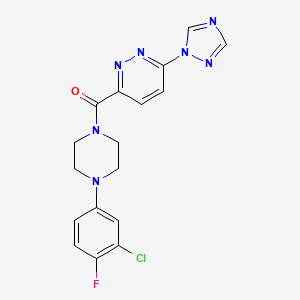

![molecular formula C11H16F3NO5 B2542927 (2S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid CAS No. 2375248-22-7](/img/structure/B2542927.png)

(2S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom. The structure also indicates that it is a carboxylic acid derivative, specifically an ester, as suggested by the oxycarbonyl group (C=O-O). The trifluoromethoxy group (-OCF3) is a common substituent in medicinal chemistry due to its ability to improve the metabolic stability and lipophilicity of drug molecules .

Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the pyrrolidine ring, which is a secondary amine and can exist in either a protonated or unprotonated state depending on the pH of the solution. The trifluoromethoxy group is an electron-withdrawing group, which could potentially influence the reactivity of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrrolidines in general can undergo a variety of chemical reactions, including N-alkylation, acylation, and various types of cycloaddition reactions .Applications De Recherche Scientifique

Chemical Synthesis and Functionalization

C-H Functionalization of Cyclic Amines

The compound's structural motif is relevant to studies involving the functionalization of cyclic amines, such as pyrrolidine, through redox-annulations with α,β-unsaturated carbonyl compounds. These processes enable the synthesis of ring-fused pyrrolines, which can be further oxidized to pyrroles or reduced to pyrrolidines, demonstrating its potential as a versatile intermediate in organic synthesis (Kang et al., 2015).

Trifluoromethylation Strategies

Synthesis of Trifluoromethyl-Substituted Compounds

Research on trifluoromethyl-substituted compounds, including pyridine- and quinolinecarboxylic acids, has elaborated rational strategies for their preparation. These methods involve the introduction of the trifluoromethyl group and subsequent carboxylation, indicating the relevance of trifluoromethylated pyrrolidine derivatives in synthesizing structurally diverse compounds with potential biological activity (Cottet et al., 2003).

Coordination Chemistry and Metal Complexes

Lanthanide-based Coordination Polymers

The design and synthesis of lanthanide-based coordination polymers utilize aromatic carboxylic acids, including derivatives similar in structural complexity to the mentioned compound. These polymers demonstrate interesting photophysical properties, highlighting the potential of pyrrolidine-2-carboxylic acid derivatives in the development of new materials for optical applications (Sivakumar et al., 2011).

Orientations Futures

Propriétés

IUPAC Name |

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO5/c1-10(2,3)20-9(18)15-5-6(19-11(12,13)14)4-7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUABPPTMKHIHH-BQBZGAKWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

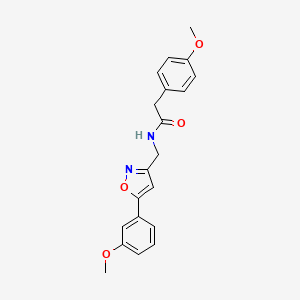

![2-(Allylsulfanyl)-7,9-dimethyl-4-(3-methylphenoxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2542848.png)

![1-(2-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2542854.png)

![2-(2-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2542861.png)